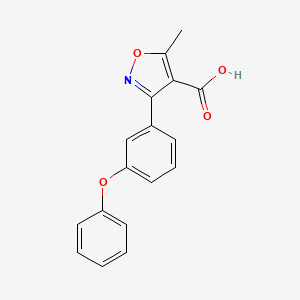
5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid is a chemical compound with the molecular formula C17H13NO4. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-phenoxybenzaldehyde with hydroxylamine to form an oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid
- 5-Amino-3-methyl-isoxazole-4-carboxylic acid
- 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Uniqueness
5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its phenoxyphenyl group contributes to its lipophilicity and potential interactions with biological membranes, making it a valuable compound in various research applications .
Biological Activity
5-Methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylic acid is an emerging compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the isoxazole class, characterized by a five-membered ring containing nitrogen and oxygen. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
This compound exhibits significant binding affinity to enzymes and receptors, which can alter their activity and lead to various biological effects. The compound's ability to interact with biomolecules facilitates its role in biochemical reactions, influencing cell signaling pathways and gene expression.
Cellular Effects
Research indicates that this compound affects various cellular processes:
- Cell Growth Inhibition : Studies have shown that isoxazole derivatives can inhibit the growth of cancer cells. For instance, certain derivatives have demonstrated cytotoxic effects on human promyelocytic leukemia cell lines, with IC50 values ranging from 86 to 755 μM .
- Apoptosis Induction : In experiments involving HL-60 cells, isoxazole derivatives altered the expression of apoptosis-related genes such as Bcl-2 and p21^WAF-1. Isoxazole (3) decreased Bcl-2 expression while increasing p21 levels, suggesting a mechanism involving both apoptosis promotion and cell cycle arrest .
The mechanisms through which this compound exerts its effects include:
- Enzyme Interaction : The compound can bind to active sites on enzymes, leading to either inhibition or activation. This modulation can significantly impact metabolic pathways within cells.
- Gene Expression Regulation : By influencing transcription factors and other regulatory proteins, the compound can alter the expression levels of genes involved in cell cycle regulation and apoptosis .
Case Studies and Experimental Findings
Several studies highlight the biological activity of isoxazole derivatives:
Applications in Research
This compound is being investigated for various applications:
Properties
Molecular Formula |
C17H13NO4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
5-methyl-3-(3-phenoxyphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C17H13NO4/c1-11-15(17(19)20)16(18-22-11)12-6-5-9-14(10-12)21-13-7-3-2-4-8-13/h2-10H,1H3,(H,19,20) |
InChI Key |
HSOQQWAPIUBKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















